4-Methylidenedec-1-ene
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Overview
Description
4-Methylidenedec-1-ene is an organic compound characterized by the presence of a methylene group attached to a decene chain. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The structure of this compound includes a double bond at the first carbon and a methylene group at the fourth carbon, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidenedec-1-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. Another method includes the use of Grignard reagents, where an organomagnesium compound reacts with a suitable electrophile to produce the target molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. One such method is the olefin metathesis reaction, which uses a catalyst to rearrange the carbon-carbon double bonds in alkenes. This method is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methylidenedec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or alcohols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can convert the double bond into a single bond, forming the corresponding alkane.
Substitution: The compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bond.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl)
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Alkanes
Substitution: Halogenated alkanes
Scientific Research Applications
4-Methylidenedec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and other materials due to its reactive double bond.
Mechanism of Action
The mechanism of action of 4-Methylidenedec-1-ene involves its reactivity due to the presence of the double bond and the methylene group. These functional groups allow the compound to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
4-Methylidenedec-1-ene can be compared to other alkenes and dienes:
Similar Compounds: 1-Decene, 1,3-Butadiene, Isoprene
Uniqueness: The presence of the methylene group at the fourth carbon distinguishes it from other alkenes, providing unique reactivity and applications.
Properties
CAS No. |
151804-37-4 |
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Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
4-methylidenedec-1-ene |
InChI |
InChI=1S/C11H20/c1-4-6-7-8-10-11(3)9-5-2/h5H,2-4,6-10H2,1H3 |
InChI Key |
WGWBYFKRWVESRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)CC=C |
Origin of Product |
United States |
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